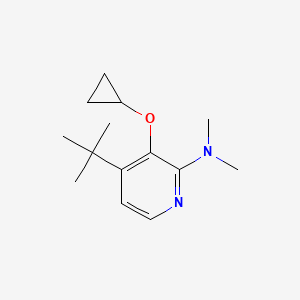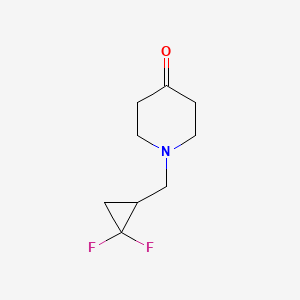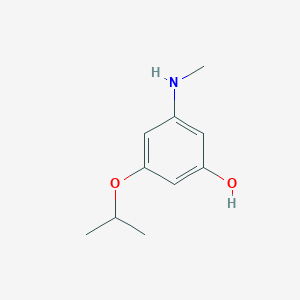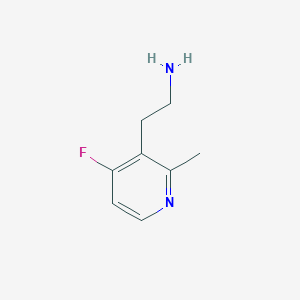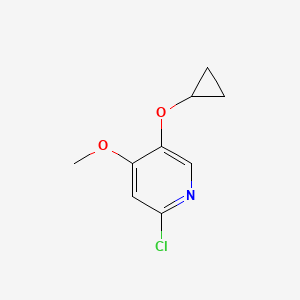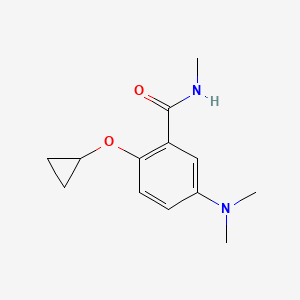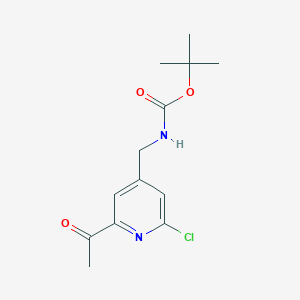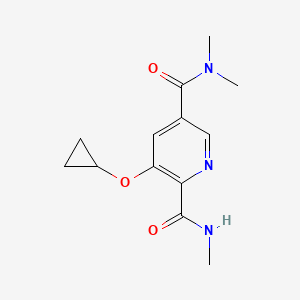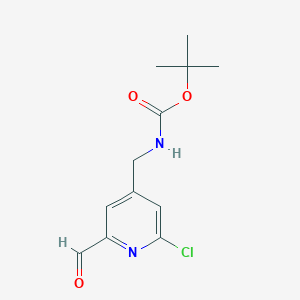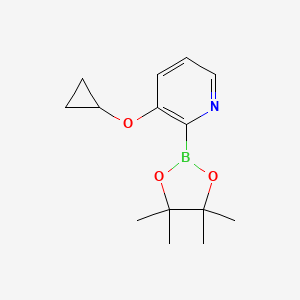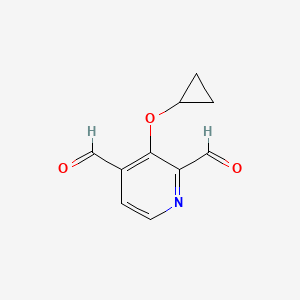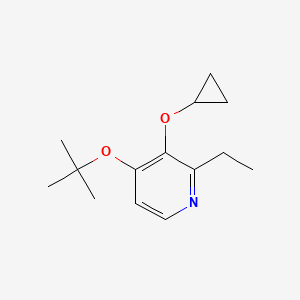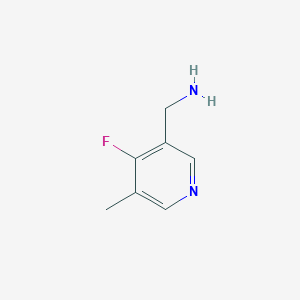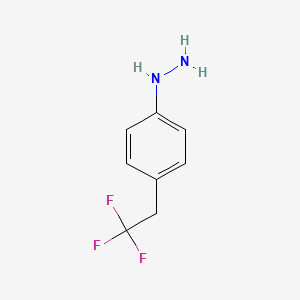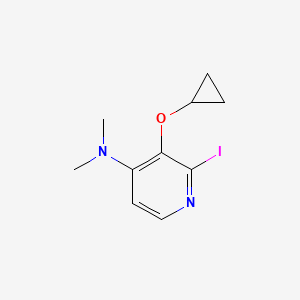
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine involves several stepsThe reaction conditions typically involve the use of reagents such as iodine, cyclopropanol, and dimethylamine under controlled temperature and pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions, forming different ring structures under specific conditions
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: Research into potential therapeutic applications, such as drug development, utilizes this compound for its unique properties.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds. The cyclopropoxy group can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2-iodo-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as:
4-Dimethylaminopyridine (DMAP): Both compounds contain a dimethylamino group attached to a pyridine ring, but DMAP lacks the cyclopropoxy and iodine groups, making it less versatile in certain reactions
N,N-Dimethylpyridin-4-amine: Similar to DMAP, this compound lacks the cyclopropoxy and iodine groups, limiting its reactivity compared to this compound
Eigenschaften
Molekularformel |
C10H13IN2O |
|---|---|
Molekulargewicht |
304.13 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-iodo-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)8-5-6-12-10(11)9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
HEFFBNPDNAMJCG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=NC=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


